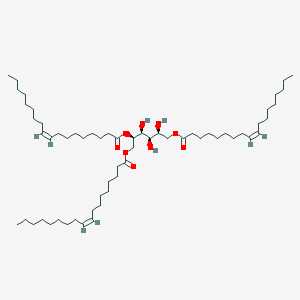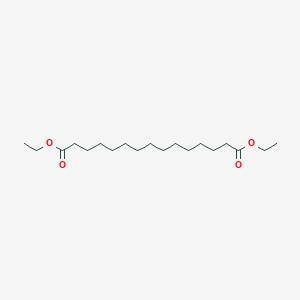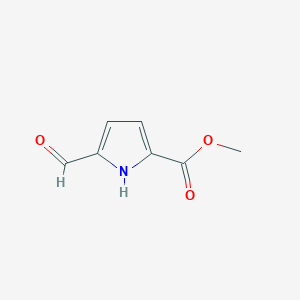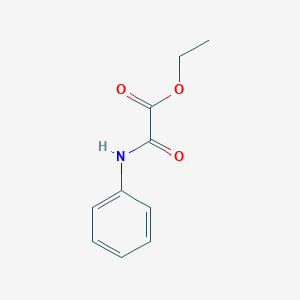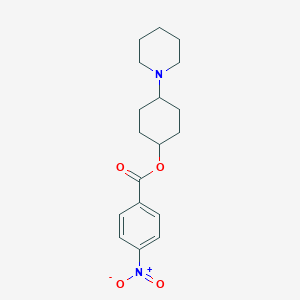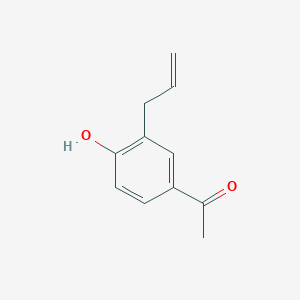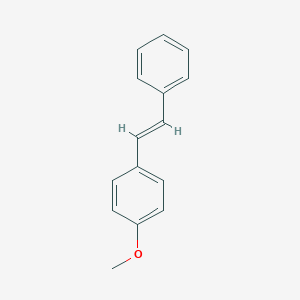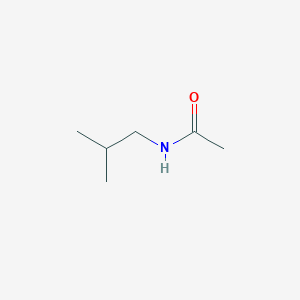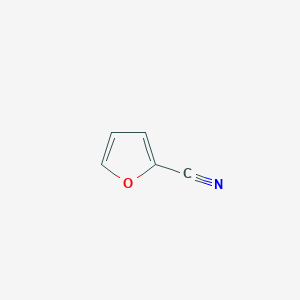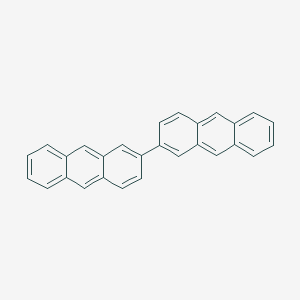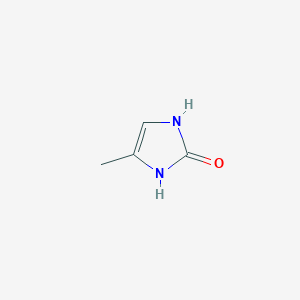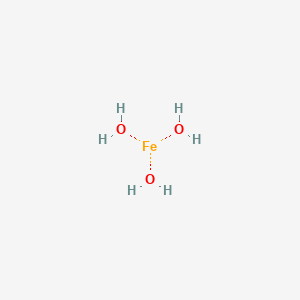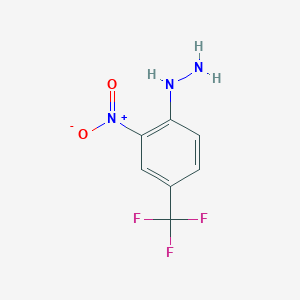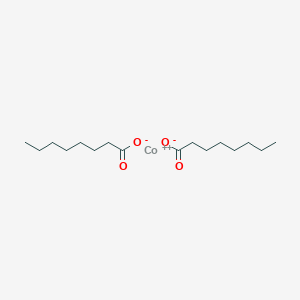
Cobalt dioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt dioctanoate is a chemical compound that has been extensively studied in the field of chemistry. It is a cobalt-based catalyst that is commonly used in organic synthesis reactions. Cobalt dioctanoate is a versatile catalyst that has been used in various chemical reactions such as polymerization, oxidation, and esterification. The compound is known for its efficiency, effectiveness, and cost-effectiveness, which makes it an attractive option for many researchers.
Mécanisme D'action
The mechanism of action of cobalt dioctanoate involves the coordination of the cobalt ion with the reactants. The compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from the reactants. This results in the formation of a complex between the cobalt ion and the reactants. The complex then undergoes various chemical reactions, resulting in the formation of the desired product.
Effets Biochimiques Et Physiologiques
Cobalt dioctanoate is not commonly used in biochemical and physiological studies. However, studies have shown that exposure to cobalt compounds can result in various health effects such as respiratory problems, skin irritation, and allergic reactions. Therefore, it is important to handle cobalt dioctanoate with care and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cobalt dioctanoate as a catalyst in lab experiments include its efficiency, effectiveness, and cost-effectiveness. The compound is readily available and can be easily synthesized in the lab. However, the limitations of using cobalt dioctanoate include its toxicity and potential health effects. Therefore, it is important to handle the compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for research on cobalt dioctanoate. One possible direction is the development of new and improved synthesis methods for the compound. Another direction is the exploration of new applications for cobalt dioctanoate in various chemical reactions. Additionally, research can be conducted to investigate the potential health effects of cobalt dioctanoate and to develop proper safety protocols for handling the compound.
Méthodes De Synthèse
The synthesis of cobalt dioctanoate involves the reaction between cobalt acetate and octanoic acid. The reaction is carried out in the presence of a solvent such as toluene or xylene. The mixture is heated to a temperature of about 120°C to 150°C for several hours until the reaction is complete. The resulting product is a dark green liquid that is soluble in organic solvents.
Applications De Recherche Scientifique
Cobalt dioctanoate has been extensively studied in the field of organic synthesis. It is commonly used as a catalyst in various chemical reactions such as polymerization, oxidation, and esterification. The compound has been used in the synthesis of various organic compounds such as polyesters, polyamides, and polyurethanes. Cobalt dioctanoate has also been used in the production of various industrial products such as paints, coatings, and adhesives.
Propriétés
Numéro CAS |
1588-79-0 |
|---|---|
Nom du produit |
Cobalt dioctanoate |
Formule moléculaire |
C16H30CoO4 |
Poids moléculaire |
345.34 g/mol |
Nom IUPAC |
cobalt(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
HWVKIRQMNIWOLT-UHFFFAOYSA-L |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |
SMILES canonique |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |
Autres numéros CAS |
6700-85-2 1588-79-0 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



